3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (Mdivi-1) is a synthetic compound that has gained significant attention in scientific research due to its role as a modulator of mitochondrial dynamics. [] It has been widely utilized as a tool to investigate the processes of mitochondrial fission and fusion, which are critical for maintaining mitochondrial function and cellular health. [] Mdivi-1 belongs to a class of thioquinazolinone derivatives. [] While initially believed to primarily act as an inhibitor of dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission, research has unveiled a broader range of effects and off-target activities. []
While initial studies suggested promising benefits, further research revealed a complex relationship between Mdivi-1 and cardiac outcomes. Prolonged inhibition of Drp1 using Mdivi-1 was shown to exacerbate myocardial injury in certain contexts, highlighting the need for careful dosing and timing considerations. []
Metabolic disorders: Research has explored Mdivi-1's potential in mitigating insulin resistance in skeletal muscle induced by a high-fat diet. [] Studies showed that Mdivi-1 treatment attenuated glucose intolerance and improved insulin signaling in mice, potentially by reducing oxidative stress and preserving mitochondrial function. []
Cancer research: While Mdivi-1 was initially explored for its potential to overcome platinum drug resistance in cancer cells, it exhibited a Drp1-independent mechanism involving the induction of replication stress and DNA damage. [, , ] This led to the identification of a novel class of quinazolinone compounds that function as acentrosomal spindle inducers (ASIs), highlighting the possibility of a tumor-specific antimitotic effect. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: